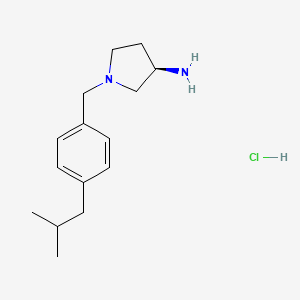

R-1-(4-Isobutylbenzyl)pyrrolidin-3-ylamine hydrochloride

CAS No.: 2203952-49-0

Cat. No.: VC2770247

Molecular Formula: C15H25ClN2

Molecular Weight: 268.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2203952-49-0 |

|---|---|

| Molecular Formula | C15H25ClN2 |

| Molecular Weight | 268.82 g/mol |

| IUPAC Name | (3R)-1-[[4-(2-methylpropyl)phenyl]methyl]pyrrolidin-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C15H24N2.ClH/c1-12(2)9-13-3-5-14(6-4-13)10-17-8-7-15(16)11-17;/h3-6,12,15H,7-11,16H2,1-2H3;1H/t15-;/m1./s1 |

| Standard InChI Key | FMJQLYYBPMBXDA-XFULWGLBSA-N |

| Isomeric SMILES | CC(C)CC1=CC=C(C=C1)CN2CC[C@H](C2)N.Cl |

| SMILES | CC(C)CC1=CC=C(C=C1)CN2CCC(C2)N.Cl |

| Canonical SMILES | CC(C)CC1=CC=C(C=C1)CN2CCC(C2)N.Cl |

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Configuration

R-1-(4-Isobutylbenzyl)pyrrolidin-3-ylamine hydrochloride possesses a complex molecular structure characterized by a central pyrrolidine ring system with specific functional group substitutions. The compound features a molecular formula of C15H25ClN2 and a molecular weight of 268.82 g/mol. The "R" designation in the compound name indicates the specific stereochemistry at the 3-position of the pyrrolidine ring, which is critical for its potential biological activity. The compound's structure incorporates a 4-isobutylbenzyl group attached to the nitrogen atom at position 1 of the pyrrolidine ring, while an amine group is positioned at carbon 3 of the pyrrolidine ring.

Physical and Chemical Properties

The physical state of R-1-(4-Isobutylbenzyl)pyrrolidin-3-ylamine hydrochloride is typically a crystalline solid. As a hydrochloride salt, it demonstrates improved stability and solubility characteristics compared to its free base form. The salt formation with hydrochloric acid creates an ionic compound that generally exhibits enhanced water solubility, which is advantageous for both research applications and potential pharmaceutical development.

Table 1: Key Physical and Chemical Properties of R-1-(4-Isobutylbenzyl)pyrrolidin-3-ylamine hydrochloride

| Property | Value |

|---|---|

| CAS Number | 2203952-49-0 |

| Molecular Formula | C15H25ClN2 |

| Molecular Weight | 268.82 g/mol |

| Physical State | Crystalline solid |

| Functional Groups | Pyrrolidine, amine, isobutylbenzyl |

| Stereochemistry | R configuration at C-3 |

Synthesis Methodologies

General Synthetic Approaches

The synthesis of R-1-(4-Isobutylbenzyl)pyrrolidin-3-ylamine hydrochloride typically involves multi-step organic reactions requiring precise control of reaction conditions to maintain stereochemical integrity. Common synthetic pathways include N-alkylation procedures using appropriate alkyl halides and amine formation utilizing various reducing agents. The stereoselective synthesis is particularly important to ensure the correct R configuration at the 3-position of the pyrrolidine ring.

Key Reaction Parameters

The successful synthesis of R-1-(4-Isobutylbenzyl)pyrrolidin-3-ylamine hydrochloride is highly dependent on several critical reaction parameters. Temperature control, solvent selection, reaction duration, and the choice of catalysts significantly influence both the yield and stereochemical purity of the final product. The N-alkylation step, which introduces the 4-isobutylbenzyl group to the pyrrolidine nitrogen, requires careful optimization to minimize side reactions and maximize yield. Similarly, the formation of the amine group at the 3-position typically involves reduction chemistry that must be conducted under controlled conditions to maintain the desired stereochemistry.

Applications in Medicinal Chemistry

Research Applications

R-1-(4-Isobutylbenzyl)pyrrolidin-3-ylamine hydrochloride has potential applications in medicinal chemistry as a research tool and as a starting point for the development of novel therapeutic agents. Its membership in the pyrrolidine derivatives class positions it within a category of compounds known for diverse biological activities. Researchers may utilize this compound as a molecular probe to investigate specific biochemical pathways or as a structural template for the design of more targeted therapeutic candidates.

Current Research Status

Experimental Investigations

Current research on R-1-(4-Isobutylbenzyl)pyrrolidin-3-ylamine hydrochloride appears to be in relatively early stages, with ongoing investigations focused on establishing its complete pharmacological profile and exploring potential applications. Experimental studies likely include receptor binding assays, functional activity assessments, and preliminary evaluations of pharmacokinetic properties. These investigations are essential for determining the compound's potential value in drug discovery and development programs.

Structural Analogs and Derivatives

The structural framework of R-1-(4-Isobutylbenzyl)pyrrolidin-3-ylamine hydrochloride provides opportunities for the development of structural analogs and derivatives with potentially enhanced pharmacological properties. Modifications to the isobutylbenzyl group, alterations to the pyrrolidine ring, or functionalization of the amine group could generate a series of compounds with varied biological activities. Such structure-activity relationship studies are valuable for optimizing potency, selectivity, and pharmacokinetic properties in drug discovery efforts.

Analytical Methods and Characterization

Spectroscopic Analysis

Characterization of R-1-(4-Isobutylbenzyl)pyrrolidin-3-ylamine hydrochloride typically involves various spectroscopic techniques to confirm its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for verifying the correct attachment of the 4-isobutylbenzyl group and confirming the stereochemistry at the 3-position of the pyrrolidine ring. Mass spectrometry can provide accurate mass determination, while infrared spectroscopy would help identify key functional groups, including the amine and pyrrolidine moieties.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and related techniques are essential for assessing the purity of R-1-(4-Isobutylbenzyl)pyrrolidin-3-ylamine hydrochloride and for monitoring reactions during its synthesis. These methods allow for the detection and quantification of impurities, which is critical for compounds intended for research applications or potential pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume